Bienvenue dans la boutique en ligne BenchChem!

6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CDK2 inhibitor structure–activity relationship ATP-competitive kinase inhibitor

This 6-cyclopropyl-1-phenyl-substituted pyrazolo[3,4-d]pyrimidin-4-one fills a critical gap in CDK2 SAR exploration. Unlike the well-characterized 6-arylmethyl series, the small cyclopropyl group offers distinct steric and electronic properties for fragment growing, while the unsubstituted N1-phenyl ring enables direct selectivity comparison with commercial Cdk/Crk inhibitors. Ideal for academic structural biology and biopharma discovery teams seeking a low-MW, ligand-efficient kinase hinge-binder.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 1429232-68-7
Cat. No. B2440486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1429232-68-7
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESC1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
InChIInChI=1S/C14H12N4O/c19-14-11-8-15-18(10-4-2-1-3-5-10)13(11)16-12(17-14)9-6-7-9/h1-5,8-9H,6-7H2,(H,16,17,19)
InChIKeyJABLYWSQAHTHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1429232-68-7): Compound-Class Identity and Procurement-Relevant Characteristics


6-Cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1429232-68-7; molecular formula C₁₄H₁₂N₄O; MW 252.27 g/mol) is a heterocyclic small molecule belonging to the 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one class [1]. This scaffold was originally identified via high-throughput screening as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with the core pharmacophore forming critical hydrogen bonds to the hinge-region residue Val96 in the CDK2 ATP-binding pocket [2]. The compound features a cyclopropyl substituent at the 6-position and an unsubstituted phenyl ring at N1, a substitution pattern that differentiates it from the extensively characterized 6-arylmethyl and 6-alkyl variants within the patent and primary literature [3]. The 4-oxo group provides a key hydrogen-bond acceptor, while the N5–H serves as a hydrogen-bond donor, yielding a computed XLogP3-AA of 1.5 and a rotatable bond count of 2 [1]. These physicochemical properties position the compound as a low-molecular-weight, relatively compact kinase inhibitor scaffold with potential for further derivatization.

Why In-Class Substitution of 6-Cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Is Not Straightforward


The pyrazolo[3,4-d]pyrimidin-4-one scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at both the N1-aryl and C6 positions, making generic substitution unreliable. In the foundational SAR study by Markwalder et al. (2004), placement of a hydrogen-bond donor at the meta-position of the 6-arylmethyl group produced approximately 100-fold increases in CDK4 affinity relative to unsubstituted analogs, demonstrating that minor structural perturbations at C6 can alter target potency by two orders of magnitude [1]. Similarly, the nature of the N1-aryl group modulates CDK subtype selectivity: 1-(2,4,6-trichlorophenyl) derivatives in the patent literature display distinct kinase inhibition profiles compared to 1-phenyl analogs [2]. The commercially available Cdk/Crk Inhibitor (CAS 784211-09-2), which carries a different N1-aryl substitution, inhibits CDK2/E with an IC₅₀ of 15 nM but is far less potent against CDK4/D1 (IC₅₀ = 839 nM) . The 6-cyclopropyl-1-phenyl substitution pattern of the target compound occupies a specific and underexplored region of this SAR landscape—the small, electron-donating cyclopropyl group at C6 is sterically and electronically distinct from both the 6-arylmethyl series and the 6-alkyl variants. Consequently, assuming equivalent CDK inhibition potency or selectivity based solely on scaffold class identity carries significant risk of experimental error.

Quantitative Differentiation Evidence for 6-Cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1429232-68-7)


C6-Substituent Steric Bulk Comparison: Cyclopropyl vs. Arylmethyl in the CDK2 ATP-Binding Pocket

The cyclopropyl group at C6 (van der Waals volume ≈ 36.6 ų) is substantially smaller than the 6-arylmethyl substituents (e.g., benzyl, van der Waals volume ≈ 77.2 ų) that dominate the optimized CDK2/CDK4 inhibitor series in Markwalder et al. (2004) [1]. This steric difference is functionally significant: X-ray crystallography of a related pyrazolo[3,4-d]pyrimidin-4-one bound to CDK2 (PDB entry 2B54) confirms that the C6 substituent projects toward a solvent-accessible region of the kinase, where larger arylmethyl groups can engage in additional hydrophobic contacts or hydrogen-bonding interactions that the compact cyclopropyl group cannot [1][2]. In the Markwalder series, the introduction of a meta-hydroxybenzyl group at C6 increased CDK4/cyclin D1 affinity approximately 100-fold compared to the unsubstituted benzyl analog [1]. The cyclopropyl substituent therefore defines a distinct sub-region of chemical space with potentially narrower kinase selectivity.

CDK2 inhibitor structure–activity relationship ATP-competitive kinase inhibitor pyrazolo[3,4-d]pyrimidin-4-one

N1-Phenyl vs. N1-Trichlorophenyl Substitution: Impact on CDK Subtype Selectivity

The target compound carries an unsubstituted N1-phenyl group, whereas many patent-exemplified analogs—including the commercially available Cdk/Crk Inhibitor (CAS 784211-09-2)—bear a 2,4,6-trichlorophenyl or other electron-withdrawing N1-aryl substituent [1]. The Cdk/Crk Inhibitor achieves broad-spectrum CDK inhibition with IC₅₀ values of 9–71 nM against CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, but weak activity against CDK4/D1 (IC₅₀ = 839 nM) and CDK6/D3 (IC₅₀ = 282 nM) . The electron-rich, unsubstituted N1-phenyl group in the target compound alters the electronic character of the pyrazole ring and may shift the kinase selectivity fingerprint. In the broader 1-aryl-pyrazolo[3,4-d]pyrimidin-4-one literature, the N1-aryl substituent has been identified as a key determinant of CDK4 vs. CDK2 selectivity [1][2].

CDK inhibitor selectivity N1-aryl substitution kinase profiling pyrazolo[3,4-d]pyrimidin-4-one

Physicochemical Property Differentiation: Target Compound vs. Cdk/Crk Inhibitor

The target compound (MW 252.27 g/mol; XLogP3-AA 1.5; HBD 1; HBA 3; rotatable bonds 2) is substantially smaller and more polar than the Cdk/Crk Inhibitor (CAS 784211-09-2; MW ~436.7 g/mol based on C₂₁H₁₃Cl₃N₄O formula) [1]. The target compound's molecular weight of ~252 Da places it well within fragment-like chemical space (MW < 300 Da), whereas the Cdk/Crk Inhibitor approaches lead-like boundaries [2]. The XLogP3-AA of 1.5 predicts moderate aqueous solubility and lower non-specific protein binding compared to the more lipophilic trichlorophenyl analog. The low rotatable bond count (2) confers reduced conformational entropy, which may translate into favorable entropic binding contributions when the bound conformation matches the low-energy solution conformation [2].

drug-like properties logP molecular weight kinase inhibitor physicochemical profile pyrazolo[3,4-d]pyrimidin-4-one

Derivatization Potential at the 4-Position: 4-Oxo vs. 4-Thioether Activity Comparison

The target compound bears the native 4-oxo group, whereas a structurally related derivative—2-(6-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-1-(2-methylpiperidin-1-yl)ethanone (CID 651983)—has been modified at the 4-position with a thioether-linked acetamide moiety [1]. BindingDB data for this 4-thioether derivative show an IC₅₀ of 2,530 nM against the D(1A) dopamine receptor (primary screening), indicating that 4-position modification redirects target engagement away from CDKs toward GPCR targets [1]. The 4-oxo group is essential for forming the hydrogen-bond interaction with the CDK hinge region (Val96 backbone) as demonstrated in the CDK2 co-crystal structure [2]. Replacement of the 4-oxo with a thioether eliminates this critical hydrogen-bonding capacity.

pyrazolo[3,4-d]pyrimidine derivatization 4-thioether kinase inhibitor scaffold SAR

Scaffold Comparison: Pyrazolo[3,4-d]pyrimidin-4-one CDK2 Inhibitory Activity in Breast Cancer Cells (Class-Level Baseline)

A 2022 study by Xie et al. evaluated a series of 15 pyrazolo[3,4-d]pyrimidin-4-one derivatives for CDK2 inhibition and antiproliferative activity in MCF-7 breast cancer cells, using Etoposide as a reference control [1]. The most active compounds (1e and 1j) inhibited CDK2 with IC₅₀ values of 1.71 μM and 1.60 μM, respectively, and displayed MCF-7 antiproliferative IC₅₀ values of 10.79 μM and 10.88 μM, compared to Etoposide (IC₅₀ = 18.75 μM against MCF-7) [1]. While the target compound (6-cyclopropyl-1-phenyl) was not among the 15 derivatives tested in this study, the results establish a quantitative class-level baseline: optimized pyrazolo[3,4-d]pyrimidin-4-ones can achieve low-micromolar CDK2 inhibition and outperform Etoposide in MCF-7 proliferation assays by ~1.7-fold [1]. The 6-cyclopropyl substitution pattern in the target compound is not represented in the Xie series, which focused on C3 and N5 modifications, indicating an unexplored SAR vector at C6 within this phenotypic assay system.

CDK2 inhibitor MCF-7 breast cancer antiproliferative activity pyrazolo[3,4-d]pyrimidin-4-one Etoposide comparator

Recommended Research and Procurement Application Scenarios for 6-Cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1429232-68-7)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CDK2

With a molecular weight of 252.27 g/mol and XLogP3-AA of 1.5, the target compound falls within fragment-like chemical space (MW < 300 Da), making it an attractive starting point for fragment-based lead generation against CDK2 [1]. Its compact 6-cyclopropyl substituent provides a minimal hydrophobic contact that can be systematically elaborated through structure-guided fragment growing, leveraging the established CDK2 co-crystal system (PDB 2B54) for soaking experiments [2]. The low rotatable bond count (2) minimizes conformational entropy penalties upon binding, a favorable property in fragment screening that can translate into higher ligand efficiency relative to more flexible analogs [3]. This scenario is most appropriate for academic structural biology groups and biopharmaceutical discovery teams with access to CDK2 protein crystallography or surface plasmon resonance (SPR) screening infrastructure.

C6-SAR Exploration to Dissect CDK2 vs. CDK4 Selectivity Determinants

The 6-cyclopropyl substituent occupies a distinct steric and electronic space compared to the well-characterized 6-arylmethyl series that dominates the Markwalder et al. (2004) SAR landscape [2]. The approximately 100-fold CDK4 affinity gain observed upon meta-hydroxy substitution of the 6-benzyl group highlights the sensitivity of CDK4 engagement to C6 substituent properties [2]. Testing the 6-cyclopropyl-1-phenyl analog alongside commercially available 6-arylmethyl comparators in parallel CDK2/cyclin E and CDK4/cyclin D1 enzymatic assays would directly quantify how 6-substituent size and hydrogen-bonding capacity modulate CDK subtype selectivity. This head-to-head profiling is directly actionable for medicinal chemistry teams optimizing CDK2-selective (CDK4-sparing) chemical probes.

N1-Phenyl Pharmacophore Validation Against the Cdk/Crk Inhibitor Benchmark

The unsubstituted N1-phenyl group in the target compound contrasts with the 2,4,6-trichlorophenyl substituent in the well-profiled Cdk/Crk Inhibitor (CAS 784211-09-2), which achieves CDK2/E IC₅₀ = 15 nM but only CDK4/D1 IC₅₀ = 839 nM [1]. Procuring the target compound and the Cdk/Crk Inhibitor together enables a controlled N1-aryl swap experiment: profiling both compounds against an identical panel of CDK1–CDK9 and off-target kinases would reveal the contribution of N1-aryl electronics to kinase selectivity. This experiment is particularly valuable for groups seeking a CDK inhibitor with a selectivity fingerprint distinct from the commercially dominant Cdk/Crk Inhibitor.

Chemical Probe for Differentiating 4-Oxo-Dependent from 4-Thioether-Dependent Pharmacology

The target compound retains the native 4-oxo group essential for CDK hinge-region hydrogen bonding (to Val96), while a closely related 4-thioether derivative (CID 651983) redirects target engagement toward the D(1A) dopamine receptor (IC₅₀ = 2,530 nM) [1][2]. This pair of compounds—identical at the 6-cyclopropyl and 1-phenyl positions but divergent at the 4-position—constitutes a matched molecular pair for chemical biology studies aiming to deconvolve kinase-dependent vs. GPCR-dependent phenotypic responses. Researchers investigating potential polypharmacology of pyrazolo[3,4-d]pyrimidine derivatives should consider procuring both compounds for parallel phenotypic screening.

Quote Request

Request a Quote for 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.